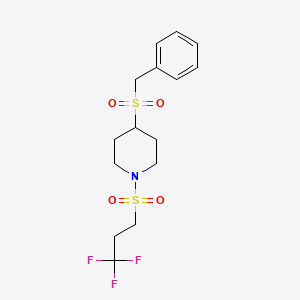

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine

描述

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by two distinct sulfonyl groups: a benzylsulfonyl moiety and a 3,3,3-trifluoropropylsulfonyl substituent. This compound’s dual sulfonyl architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide motifs are critical for binding (e.g., carbonic anhydrases, proteases) .

属性

IUPAC Name |

4-benzylsulfonyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S2/c16-15(17,18)8-11-25(22,23)19-9-6-14(7-10-19)24(20,21)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWAWUUJJCCBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common method starts with the piperidine ring, which is first functionalized with a benzylsulfonyl group through a nucleophilic substitution reaction. This is followed by the introduction of the trifluoropropylsulfonyl group using a sulfonylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides under appropriate conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Conditions often involve strong bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted piperidine derivatives.

科学研究应用

2.1. Antagonism of Chemokine Receptors

Research indicates that benzylpiperidine derivatives can serve as potent small-molecule antagonists for chemokine receptors, particularly CCR3 and CCR1. These receptors are involved in various inflammatory processes and diseases such as asthma and multiple sclerosis. Structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring significantly influence binding potency and selectivity for these receptors .

2.2. Dopamine Receptor Modulation

The compound has been investigated for its effects on dopamine receptors, particularly the D4 receptor, which is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Studies have reported the discovery of new piperidine scaffolds that demonstrate selective antagonism of D4 receptors with improved pharmacokinetic profiles compared to earlier compounds .

3.1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including those with sulfonamide functionalities. These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structural modifications in 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine may enhance its efficacy in targeting cancer cells .

3.2. Neuroprotective Effects

There is emerging evidence that piperidine derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Benzylsulfonyl Group | Enhances receptor binding affinity |

| Trifluoropropyl Moiety | Increases lipophilicity and membrane penetration |

| Sulfonamide Linkage | Modulates pharmacological properties |

5.1. CCR Antagonists Development

A notable case study involved the development of a series of benzylpiperidine derivatives aimed at inhibiting CCR3-mediated pathways in eosinophils. The introduction of various substituents on the piperidine ring led to compounds with nanomolar binding affinities and significant functional antagonism against eotaxin-induced responses .

5.2. D4 Receptor Antagonists

Another study focused on synthesizing piperidine-based compounds targeting the D4 receptor for potential use in treating Parkinson's disease-related dyskinesias. The research demonstrated that specific modifications to the piperidine scaffold resulted in compounds with enhanced selectivity and stability in biological systems .

作用机制

The mechanism by which 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

相似化合物的比较

Structural Analogues

The compound belongs to a broader class of sulfonylated piperidines. Key analogues include:

Key Observations :

- Electronic Effects : The nitro group in increases electrophilicity, whereas the trifluoropropyl group in the target compound enhances lipophilicity and steric bulk .

- Substituent Impact : Benzylsulfonyl groups (target compound, ) are common in CNS-targeting drugs due to blood-brain barrier penetration, while chlorophenylsulfonyl () may introduce toxicity risks .

Physicochemical Properties

生物活性

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

- Molecular Formula : C₁₃H₁₈F₃N₁O₄S₂

- Molecular Weight : 361.42 g/mol

Biological Activity Overview

The biological activity of this compound is primarily related to its interactions with various biological targets. Here are some key aspects of its activity:

- Antagonistic Properties : The compound has shown potential as a CCR3 receptor antagonist, which is significant in the context of allergic responses and asthma management. Studies indicate that piperidine derivatives can modulate chemokine receptor activities, impacting eosinophil migration and inflammation .

- Neuropharmacological Effects : The compound's structure suggests it may interact with dopamine receptors, particularly D4R. Research indicates that modifications in piperidine derivatives can enhance selectivity and potency against these receptors, which are implicated in various neuropsychiatric disorders .

Structure-Activity Relationships (SAR)

The SAR studies for piperidine derivatives highlight several important trends:

- Substituent Effects : The presence of sulfonyl groups significantly influences the binding affinity and biological activity. For instance, modifications on the benzyl group have been shown to enhance antagonistic properties against chemokine receptors .

- Fluorinated Alkyl Chains : The incorporation of trifluoropropyl moieties appears to improve lipophilicity and receptor binding, which may enhance overall efficacy in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

- Antibacterial Activity : A study on related piperidine compounds demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, indicating their potential utility in treating conditions like Alzheimer's disease or managing urea levels in patients .

- Dopamine Receptor Modulation : Research into benzyloxy piperidine derivatives has shown promising results as selective D4R antagonists, with implications for treating Parkinson's disease-related dyskinesias .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。